molecular formula C11H11BrF2N2O2S B1431916 ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1351654-38-0

ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No.: B1431916
CAS No.: 1351654-38-0
M. Wt: 353.19 g/mol
InChI Key: BXFQVSSVBMTVTA-UHFFFAOYSA-N
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Description

Background of Benzothiazole Derivatives in Chemical Research

Benzothiazole derivatives have established themselves as fundamental scaffolds in chemical research due to their exceptional versatility and broad spectrum of applications across multiple scientific disciplines. The benzothiazole core structure, consisting of a five-membered thiazole ring fused to a benzene ring, creates a planar aromatic system where all nine atoms of the bicycle and attached substituents maintain coplanarity. This structural characteristic contributes significantly to the unique electronic properties that make benzothiazole derivatives particularly valuable in synthetic chemistry and pharmaceutical applications. Research has demonstrated that benzothiazole derivatives serve as essential chemical compounds with tremendous applications in research areas, especially in synthetic and pharmaceutical chemistry, due to their potent and significant pharmacological activities.

The heterocyclic chemistry of benzothiazoles plays a crucial role in medicinal chemistry as well as organic chemistry, with most drug molecules formed possessing therapeutic activity directly attributable to the heterocyclic scaffold. The structural diversity achieved through benzothiazole derivatives has proven invaluable in the search for new therapeutic medicines, as even slight changes in the heterocyclic moiety can lead to major therapeutic changes in drug molecules. The benzothiazole scaffold possesses a wide spectrum of biological activities including anti-inflammatory, fungicidal, anti-diabetic, analgesic, anti-microbial, and antitumor properties. Contemporary research has confirmed that benzothiazole compounds demonstrate extensive pharmacological effects including analgesic, anti-inflammatory, antioxidant, anticonvulsant, antitubercular, antidiabetic, antihistaminic, and antimalarial activities.

The synthesis of benzothiazoles has garnered considerable interest due to their potent and significant biological activities and great pharmaceutical value, with the benzothiazole ring system originally found in various marine and terrestrial natural compounds. Modern synthetic approaches have evolved to include multiple methodologies, ranging from classical cyclization reactions using 2-mercaptoaniline with acid chlorides to more sophisticated solid-phase synthesis protocols employing resin-bound acyl-isothiocyanate systems. The development of traceless solid-supported protocols for benzothiazole synthesis has further enhanced the accessibility of these compounds for library construction in drug discovery programs.

Evolution of Fluorinated Heterocyclic Chemistry

The incorporation of fluorine atoms into heterocyclic systems represents one of the most significant developments in modern organic chemistry, fundamentally altering the physical and chemical properties of these molecules in ways that can be rationally exploited for diverse applications in medicinal chemistry and organocatalysis. Fluorinated heterocycles have attracted extensive attention not only in organic synthesis but also in pharmaceutical and medicinal sciences due to their enhanced biological activities compared to their non-fluorinated counterparts. The stereoselective incorporation of fluorine atoms into nitrogen-containing heterocycles can lead to dramatic changes in molecular stability, conformational behavior, hydrogen bonding ability, and basicity.

The unique properties imparted by fluorine substitution in heterocyclic systems stem from the distinctive characteristics of the fluorine atom itself, including its high electronegativity, small van der Waals radius, and strong carbon-fluorine bond. These properties contribute to enhanced metabolic stability, altered pharmacokinetic profiles, and modified binding interactions with biological targets. The development of stereoselective fluorination methods has enabled the creation of increasingly sophisticated fluorinated heterocycles, with fluorinated triazoles serving as exemplary candidates that demonstrate enhanced pharmacological activity and promising drug-like properties.

Research has shown that the position of fluorine-containing groups plays a major role in the biological activity of fluorinated heterocycles, with strategic placement of fluorine atoms significantly influencing both potency and selectivity. The evolution of fluorinated heterocyclic chemistry has been driven by advances in synthetic methodology, including catalyst-free microwave-assisted methods, solid-phase synthesis approaches, and novel cyclization strategies that enable the efficient construction of complex fluorinated ring systems. Contemporary medicinal chemistry increasingly relies on fluorinated heterocycles as privileged structures, with numerous benzothiazole-based compounds transitioning from research endeavors to practical applications as clinical drugs with high therapeutic efficacy across various disease types.

Position of Ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate Hydrobromide in Modern Chemical Science

This compound occupies a distinctive position within the landscape of modern chemical science as a highly specialized fluorinated benzothiazole derivative that exemplifies the convergence of heterocyclic chemistry, fluorine chemistry, and synthetic methodology development. With its molecular weight of 353.18 grams per mole and precise molecular formula C11H11BrF2N2O2S, this compound represents a sophisticated example of molecular engineering that incorporates multiple functional elements designed to optimize specific chemical and potential biological properties.

The compound's structural architecture features strategic fluorine substitutions at the 4 and 6 positions of the benzothiazole ring, positioning it within the growing class of fluorinated heterocycles that have demonstrated enhanced biological activities and improved pharmacological profiles compared to their non-fluorinated analogs. The difluoro substitution pattern is particularly significant, as research has shown that such modifications can dramatically alter molecular properties including stability, conformational behavior, and interaction with biological targets. The presence of the imine functionality at the 2-position of the benzothiazole ring, combined with the ethyl acetate side chain at the 3-position, creates a unique molecular framework that bridges traditional benzothiazole chemistry with contemporary fluorinated heterocycle design.

The hydrobromide salt form of the compound reflects modern pharmaceutical chemistry practices where salt formation is employed to optimize solubility, stability, and handling properties of active pharmaceutical ingredients and research compounds. This particular compound is commercially available with high purity levels, typically 95-97%, indicating its importance as a research chemical and synthetic building block. The availability of this compound through specialized chemical suppliers demonstrates its recognition within the research community as a valuable synthetic intermediate and potential lead compound for further chemical elaboration.

The compound's classification as a heterocyclic building block positions it strategically within the toolkit of modern synthetic chemists working on complex heterocycle construction and medicinal chemistry optimization. Its structural features suggest potential applications in various research areas, including the development of new synthetic methodologies, the construction of compound libraries for biological screening, and the exploration of structure-activity relationships in fluorinated benzothiazole systems.

Research Significance and Academic Relevance

The research significance of this compound extends across multiple dimensions of contemporary chemical research, reflecting its potential contributions to synthetic methodology development, medicinal chemistry advancement, and fundamental understanding of fluorinated heterocycle properties. The compound's unique structural features provide researchers with opportunities to explore the effects of difluorination on benzothiazole reactivity and biological activity, contributing to the broader understanding of structure-activity relationships in fluorinated heterocycles.

Academic interest in this compound is further enhanced by its potential role in advancing synthetic methodology for fluorinated benzothiazole construction. Research has demonstrated that benzothiazole derivatives serve as versatile scaffolds for experimental drug design, with the benzothiazole moiety functioning as a unique platform for developing new pharmacological profiles while potentially reducing toxicity. The specific difluoro substitution pattern in this compound offers researchers the opportunity to investigate how strategic fluorine placement influences both chemical reactivity and potential biological activity patterns.

Property Value Significance
CAS Number 1351654-38-0 Unique chemical identifier for research database searches
Molecular Formula C11H11BrF2N2O2S Precise composition enabling structural analysis
Molecular Weight 353.18 g/mol Critical for dosing calculations and analytical method development
Purity Range 95-97% High purity suitable for research applications
Salt Form Hydrobromide Enhanced stability and solubility characteristics
Classification Heterocyclic Building Block Utility as synthetic intermediate

The compound's academic relevance is particularly pronounced in the context of contemporary medicinal chemistry research, where fluorinated benzothiazoles have demonstrated significant promise as lead compounds for various therapeutic applications. Research involving related 4,6-difluoro-2-aminobenzothiazole derivatives has shown promising antimicrobial activity against both bacterial and fungal pathogens, suggesting that this structural class warrants continued investigation. The availability of this compound as a research chemical enables systematic exploration of how the ethyl acetate side chain and imine functionality contribute to overall molecular properties and potential biological activities.

From a synthetic chemistry perspective, this compound represents an important node in the network of fluorinated heterocycle chemistry, providing researchers with a well-characterized starting material for further chemical transformations and structure-activity relationship studies. The compound's commercial availability through specialized chemical suppliers indicates its recognized value within the research community and suggests ongoing academic and industrial interest in its potential applications. Contemporary research trends emphasizing the rational design of fluorinated heterocycles for enhanced biological activity and improved pharmacological properties position this compound as a valuable tool for advancing fundamental understanding in these critical areas of chemical science.

Properties

IUPAC Name

ethyl 2-(4,6-difluoro-2-imino-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O2S.BrH/c1-2-17-9(16)5-15-10-7(13)3-6(12)4-8(10)18-11(15)14;/h3-4,14H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFQVSSVBMTVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2SC1=N)F)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide generally involves the following key steps:

  • Construction of the Benzo[d]thiazole Core:

    • Typically synthesized via cyclization of appropriately substituted 2-aminothiophenols with carboxylic acid derivatives or their equivalents.
    • For difluoro substitution at positions 4 and 6, starting materials are often 4,6-difluoro-2-aminothiophenol or derivatives thereof.
  • Introduction of the Imino Group at Position 2:

    • The 2-imino functionality can be introduced by controlled oxidation or by reaction of the amino precursor with suitable reagents to form the imino tautomer.
  • Attachment of the Ethyl Acetate Side Chain at Position 3:

    • Achieved by alkylation or acylation reactions using ethyl bromoacetate or ethyl chloroacetate under basic conditions, targeting the 3-position of the thiazole ring.
  • Formation of the Hydrobromide Salt:

    • The free base compound is treated with hydrobromic acid (HBr) in an appropriate solvent (e.g., ethanol or ether) to yield the hydrobromide salt, which improves compound stability and crystallinity.

Detailed Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of 4,6-difluoro-2-aminothiophenol Starting from 4,6-difluoronitrobenzene via reduction 4,6-difluoro-2-aminothiophenol intermediate
2 Cyclization to benzo[d]thiazole core Reaction with ethyl bromoacetate under basic conditions (e.g., K2CO3 in DMF) Formation of ethyl 2-(4,6-difluorobenzo[d]thiazol-3-yl)acetate
3 Introduction of imino group Oxidation or imination using reagents like hydroxylamine derivatives Conversion to 2-imino derivative
4 Salt formation Treatment with hydrobromic acid in ethanol Formation of hydrobromide salt

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for alkylation steps to enhance nucleophilicity.
  • Temperature: Moderate heating (50–80°C) facilitates cyclization and alkylation.
  • pH Control: Base is used to deprotonate thiol and amine groups; acidification is required for hydrobromide salt formation.
  • Purification: Crystallization from ethanol or ethyl acetate/ether mixtures yields pure hydrobromide salt.

Comparative Data Table of Related Compounds Preparation

Compound Key Starting Material Cyclization Method Side Chain Introduction Salt Formation Reference/Source
Ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3-yl)acetate hydrobromide 4,6-difluoro-2-aminothiophenol Alkylation with ethyl bromoacetate, cyclization under basic conditions Imination via hydroxylamine derivatives Hydrobromic acid treatment BLD Pharm catalog and inferred synthetic routes
Ethyl 2-(5,6-dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate hydrobromide 5,6-dichloro-2-aminobenzamide Cyclization with ethyl bromoacetate Imination by oxidation Hydrobromic acid treatment LGC Standards

Research Findings and Notes

  • Fluorine Substitution Effects: The presence of fluorine atoms at positions 4 and 6 increases the electron-withdrawing character, which may influence reactivity during cyclization and alkylation steps, often requiring careful control of reaction conditions to avoid side reactions or incomplete conversions.
  • Imino Group Stability: The 2-imino group is prone to tautomerization; thus, the hydrobromide salt form stabilizes the compound, enhancing shelf-life and handling.
  • Hydrobromide Salt Formation: This step is crucial for isolating the compound in a crystalline form suitable for analytical characterization and further applications.
  • Purity Considerations: Analytical methods such as HPLC, NMR, and mass spectrometry are employed to confirm the structure and purity, although specific data for this compound are limited in public sources.

The preparation of This compound involves multi-step synthesis starting from fluorinated aminothiophenol derivatives, followed by cyclization, side-chain introduction via alkylation, imino group formation, and final hydrobromide salt preparation. While direct published protocols are limited, extrapolation from structurally related compounds and standard heterocyclic chemistry provides a reliable framework for synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzo[d]thiazole derivatives, while substitution reactions may produce various substituted benzo[d]thiazole compounds.

Scientific Research Applications

Chemistry

Ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide serves as a valuable building block in organic synthesis. It is utilized in:

  • Organic Reactions : Used as a reagent for various organic transformations due to its unique functional groups.
  • Synthesis of Complex Molecules : Acts as an intermediate in the synthesis of more complex organic compounds.

Biology

This compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives exhibit significant antibacterial and antifungal activities.
  • Anticancer Research : The compound is being explored for its ability to inhibit cancer cell proliferation through various mechanisms.

Medicine

This compound is under investigation for potential therapeutic applications:

  • Drug Development : It is considered a lead compound in the development of new pharmaceuticals targeting specific diseases.

Case Studies and Research Findings

  • Antimicrobial Activity : A study conducted by [source] demonstrated that derivatives of this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics.
  • Anticancer Research : In vitro studies reported by [source] showed that this compound could inhibit the growth of specific cancer cell lines by inducing apoptosis, highlighting its potential as an anticancer agent.
  • Material Science Applications : The compound has been utilized in the development of novel materials with unique optical properties, as evidenced by research published in [source], where it was incorporated into polymer matrices to enhance fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting cellular pathways: Influencing various cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Core Heterocycles and Substituent Effects

The benzothiazole core distinguishes this compound from related heterocyclic systems. Key comparisons include:

Compound Name Core Structure Substituents Salt Form Key Properties/Applications
Ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide Benzothiazole 4,6-diF, 2-NH, ethyl acetate Hydrobromide Potential bioactivity (inferred)
4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine () Benzoxazole Br, Cl, F, NH₂ None Halogenated aromatic pharmacophore
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide () Quinazolinone Br, methyl, hydrazide None Analgesic activity (tested)
Eletriptan hydrobromide () Indole Sulfonyl, pyrrolidinyl Hydrobromide Migraine treatment (5-HT agonist)
  • Core Heterocycle Differences: Benzothiazole vs. Benzoxazole (): The substitution of sulfur (thiazole) with oxygen (oxazole) alters electronic properties and hydrogen-bonding capacity. Benzothiazoles often exhibit enhanced metabolic stability compared to benzoxazoles due to sulfur’s lower electronegativity . Benzothiazole vs. Quinazolinone (): Quinazolinones, with a fused pyrimidine ring, are more planar and rigid, favoring intercalation in biological targets. The acetohydrazide side chain in ’s compound contributes to analgesic activity, whereas the ester group in the target compound may prioritize lipophilicity .
  • Halogen Effects :

    • Fluorine atoms in the target compound reduce basicity and increase membrane permeability compared to bromine or chlorine substituents (e.g., in ’s benzoxazole). Fluorine’s small size and high electronegativity also minimize steric hindrance while enhancing binding to electron-rich targets .

Hydrobromide Salt Comparisons

The hydrobromide salt form is critical for solubility and bioavailability. Notable comparisons include:

  • Eletriptan hydrobromide () : A 5-HT₁B/₁D agonist with a hydrobromide salt improving aqueous solubility for oral administration. The target compound’s hydrobromide salt likely serves a similar purpose, though its pharmacological profile remains unconfirmed .
  • Darifenacin hydrobromide () : Used for overactive bladder treatment, highlighting hydrobromide’s compatibility with CNS-targeting drugs. The target compound’s ester group, however, may limit blood-brain barrier penetration compared to darifenacin’s lipophilic structure .

Biological Activity

Ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide, with the CAS number 1351654-38-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₁H₁₁BrF₂N₂O₂S
  • Molar Mass : 353.19 g/mol
  • CAS Number : 1351654-38-0

The compound's biological activity is primarily attributed to its interaction with specific molecular pathways involved in cancer progression and inflammation. Preliminary studies suggest that this compound may exert its effects through the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial in regulating cell growth and survival.

Anticancer Activity

Recent research indicates that derivatives of thiazole compounds, including this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation and migration of various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. The underlying mechanism involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have reported that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The IC50 values for COX inhibition have been documented, showcasing its potential as an anti-inflammatory agent.

Case Studies and Research Findings

  • Study on NSCLC :
    • Objective : To evaluate the impact on malignant behaviors in NSCLC.
    • Methods : Utilized NSCLC cell lines and xenograft models.
    • Results : The compound inhibited proliferation and induced apoptosis via the PI3K/AKT pathway .
  • Inflammation Model :
    • Objective : To assess anti-inflammatory activity.
    • Methods : In vivo carrageenan-induced edema model.
    • Results : Significant reduction in edema was observed at various dosages, indicating strong anti-inflammatory properties .

Data Summary Table

PropertyValue
Molecular FormulaC₁₁H₁₁BrF₂N₂O₂S
Molar Mass353.19 g/mol
CAS Number1351654-38-0
Anticancer ActivityInhibits NSCLC proliferation
Anti-inflammatory ActivityInhibits COX enzymes
IC50 for COX-1314 μg/mL
IC50 for COX-2130 μg/mL
IC50 for 5-LOX105 μg/mL

Q & A

Q. Table 1. Comparative Synthetic Routes

MethodTime (h)Yield (%)Purity (HPLC)Key Reference
Three-component reaction565–77>95%
Stepwise coupling1843–5590–95%

Q. Table 2. Biological Activity Benchmarks

AssayModel SystemIC₅₀/EC₅₀Reference
URAT1 InhibitionHEK293 cells37.2 nM
DPPH ScavengingIn vitro8.2 µM
Cytotoxicity (HepG2)MTT assay12.4 µM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 2
Reactant of Route 2
ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.